BISMUTH OXYFLUORIDE

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of bismuth oxyfluoride involves several methods, including solid-state reactions and soft chemistry approaches. For instance, bismuth–vanadium oxyfluoride (Bi2VO5F) has been synthesized using a simple solid-state reaction process, which resulted in materials with good electrochemical properties (Liu et al., 2011). Moreover, soft-chemistry synthesis has been utilized to prepare bismuth oxyfluorides (BiOF and BiO0.5F2), highlighting their potential as positive electrode materials in secondary lithium batteries (Bervas et al., 2006).

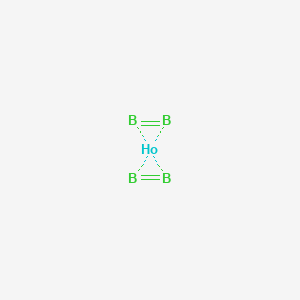

Molecular Structure Analysis

The molecular structure of bismuth oxyfluoride varies depending on the synthesis method and conditions. Bismuth–vanadium oxyfluoride, for instance, belongs to a tetragonal crystal system with space group I4mm, showing the importance of synthesis conditions on the crystalline structure (Liu et al., 2011).

Chemical Reactions and Properties

Bismuth oxyfluoride participates in various chemical reactions, reflecting its reactivity and potential as a fluorinating agent. For example, bismuth pentafluoride acts as a strong fluorinating agent and its reactions with hydrogen and various elements and compounds have been studied, demonstrating its chemical versatility and reactivity (Fischer & Rudzitis, 1959).

Physical Properties Analysis

The physical properties of bismuth oxyfluoride, such as density, crystal structure, and melting point, have been determined. These properties are crucial for understanding the material's behavior and potential applications. The research on bismuth pentafluoride provided insights into its density, triple point temperature, and vapor pressure, which are essential for its application in various fields (Fischer & Rudzitis, 1959).

Chemical Properties Analysis

The chemical properties of bismuth oxyfluoride, including its reactivity and interaction with other substances, have been extensively studied. For instance, its role as a fluorinating agent and its reactions with hydrogen and other elements highlight its chemical versatility and potential in synthesis and applications in different chemical processes (Fischer & Rudzitis, 1959).

Wissenschaftliche Forschungsanwendungen

Energy Storage : Bismuth oxyfluoride is explored for its potential in energy storage applications, particularly as a positive electrode material in lithium batteries. Studies demonstrate that compounds like BiOF and BiO 0.5s F 2, synthesized through soft chemistry, show promise for such applications (Bervas et al., 2006). Additionally, bismuth oxyfluoride impregnated CMK-3 nanocomposites exhibit higher capacity and cycling stability when used as cathodes in lithium-ion batteries (Ni et al., 2018).

Optical Materials : Modifications in the stoichiometry of bismuth oxyfluoride can alter its optical and photochemical properties. For example, the bismuth oxyfluoride BiTe3O7F, with altered stoichiometry between Bi3+ and Te4+ ions, demonstrates potential for multifunctional optical applications due to its modified band gap and enhanced photocatalytic activities (Cai et al., 2020).

Photocatalysis : Bismuth oxyfluoride/bismuth oxyiodide/graphene oxide nanocomposites have been synthesized, showing excellent photocatalytic activities in the degradation of pollutants under visible-light irradiation. These composites could be significant for environmental cleanup and renewable energy applications (Fu et al., 2018).

Organic Synthesis : Bismuth compounds, including bismuth oxyfluoride derivatives, are increasingly utilized as catalysts in organic synthesis, replacing more toxic and corrosive materials. For instance, bismuth triflate has been successfully tested as a Lewis acid catalyst (Gaspard-Iloughmane & Roux, 2004).

Safety And Hazards

The safety data sheet for Bismuth Oxyfluoride indicates that it may be corrosive to metals, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Zukünftige Richtungen

The future scope in the development of BiOF-based materials is vast. They have been recognized for their potential in photocatalytic applications . There is a growing interest in developing new BiOF compounds and approaches to overcome challenges such as limited bioavailability in physiological environments . The control of electron–phonon coupling in BiOF materials enables opportunities such as stable solid-state white lighting, and the possibilities of exploiting the strong coupling found in bipolarons for quantum technologies .

Eigenschaften

InChI |

InChI=1S/Bi.FH.O/h;1H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKECHSVSVQOKIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

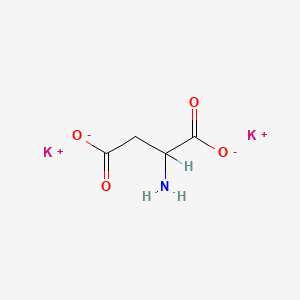

Canonical SMILES |

O=[Bi].F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

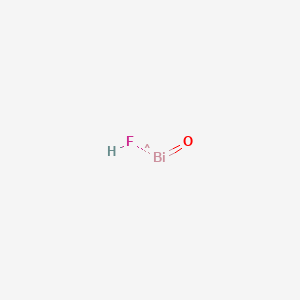

Molecular Formula |

BiFHO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314407 | |

| Record name | Bismuthine, fluorooxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.986 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystalline solid; [Chem Service MSDS] | |

| Record name | Bismuth oxyfluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Bismuth oxyfluoride | |

CAS RN |

13520-72-4 | |

| Record name | Bismuthine, fluorooxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)